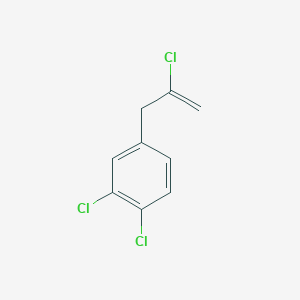

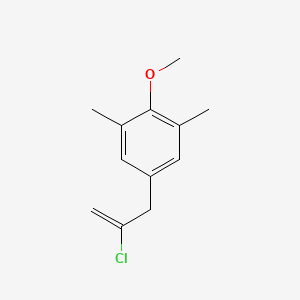

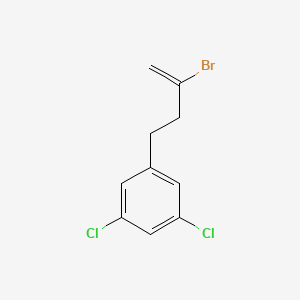

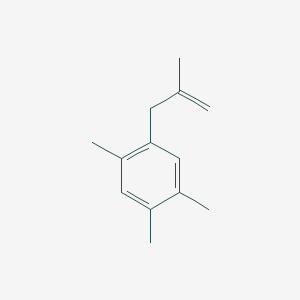

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene

Overview

Description

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene, or 2CP3TMP, is an organic compound used in a variety of scientific applications. It is an alkyl halide, which means it contains a halogen atom bonded to an alkyl group. 2CP3TMP is a colorless liquid with a weak odor. It is soluble in water and is used in the synthesis of various compounds.

Scientific Research Applications

Antimicrobial Applications

Eugenol, a hydroxyphenyl propene, is an example of a naturally occurring compound in essential oils with significant antimicrobial activity. It is effective against a wide range of gram-negative and gram-positive bacteria and fungi, showcasing its potential as a bioactive compound in addressing human infectious diseases, diseases of the oral cavity, and food-borne pathogens. Its broad-spectrum antimicrobial activity against both planktonic and sessile cells offers insights into the application of similar compounds in scientific research and public health (Marchese et al., 2017).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have shown importance in a variety of scientific disciplines due to their simple structure and self-assembly behavior. Their application in nanotechnology, polymer processing, and biomedical fields highlights the versatility of such compounds. The use of BTAs in forming one-dimensional, nanometer-sized structures stabilized by threefold H-bonding underlines the potential of structurally similar compounds in innovative scientific applications (Cantekin et al., 2012).

Bioproduct Separation Processes

In the context of bioproduct separation, compounds like 1,3-Propanediol and 2,3-Butanediol, which are biologically produced, present a challenge in terms of separation from fermentation broths due to the high costs involved. This has led to research on efficient separation methods such as evaporation, distillation, and membrane filtration, pointing towards the importance of chemical engineering in optimizing the production and purification processes for bio-based chemicals (Xiu & Zeng, 2008).

Catalysis in Chemical Synthesis

The synthesis and application of catalysts for reactions like propane dehydrogenation to produce propylene, an important chemical feedstock, demonstrate the role of Pt-based and other metal catalysts in enhancing reaction efficiency and selectivity. This area of research is crucial for the development of sustainable and efficient industrial chemical processes (Martino et al., 2021).

properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-2,4,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAABOJOISXKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(=C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233175 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951893-20-2 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.